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Compound of Interest

Compound Name: Barium bromide

Cat. No.: B227244

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of barium
bromide (BaBrz), a compound of interest in various scientific and industrial applications. This
document details the crystallographic parameters, atomic arrangement, and the experimental
methodology used for its structural determination, presented in a format tailored for
researchers, scientists, and professionals in drug development.

Introduction

Barium bromide is an inorganic salt with significant applications, including as a precursor for
other bromides and historically in the fractional crystallization process for radium purification.[1]
A thorough understanding of its crystal structure is fundamental to elucidating its chemical and
physical properties, which is crucial for its application in materials science and as a component
in more complex chemical systems.

Crystal Structure of Barium Bromide

Barium bromide crystallizes in the orthorhombic crystal system, adopting the cotunnite (lead
chloride, PbCl2) structure type.[1][2][3] This structure is characterized by a specific
arrangement of barium and bromide ions in a three-dimensional lattice.

Space Group and Crystal System
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The crystal structure of anhydrous barium bromide belongs to the orthorhombic crystal
system. Its space group is Pnma (No. 62).[1][2] This space group designation provides
information about the symmetry elements present in the crystal lattice. The dihydrate form,
BaBr2-2Hz0, also crystallizes in the orthorhombic system with the space group Pnma (or its
non-standard setting Pmcn).[4]

Coordination Environment

In the anhydrous form, the barium ion (Ba?*) is coordinated to nine bromide ions (Br~) in a
distorted tricapped trigonal prismatic geometry.[2][5] There are two distinct coordination
environments for the bromide ions. One bromide ion is coordinated to four barium ions in a
tetrahedral arrangement, while the other is coordinated to five barium ions.[2]

Quantitative Crystallographic Data

The precise arrangement of atoms within the barium bromide crystal is defined by its lattice
parameters and atomic coordinates. This data is crucial for computational modeling and for
understanding the material's properties at an atomic level.

Anhydrous Barium Bromide (BaBr2)

The crystallographic data for anhydrous barium bromide is summarized in the table below.
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Parameter Value Reference
Crystal System Orthorhombic [1112]
Space Group Pnma (No. 62) [1][2]

Lattice Parameters

a 8.25 A [2]
b 4.96 A [2]
c 9.80 A [2]
o, B,y 90° [2]

Bond Distances

Ba-Br 3.25-3.80A [2]

Barium Bromide Dihydrate (BaBrz:-2H20)

The dihydrate form of barium bromide also possesses an orthorhombic crystal structure.

Parameter Value Reference
Crystal System Orthorhombic [4]
Space Group Pnma (Pmcn) (No. 62) [4]

Lattice Parameters

a 4.59 A [4]
b 9.41 A [4]
c 11.59 A [4]
a, B,y 90° [4]

Experimental Protocol: X-ray Crystallography
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The determination of the crystal structure of barium bromide is achieved through X-ray
diffraction (XRD), a powerful analytical technique that provides detailed information about the
atomic and molecular structure of a crystal.[6] The general experimental workflow for single-
crystal X-ray diffraction is outlined below.

Crystal Growth and Selection

The first and often most critical step is the growth of a high-quality single crystal of barium
bromide.[7][8] This is typically achieved by slow evaporation of a saturated aqueous solution
or by slow cooling of a supersaturated solution.[9] The resulting crystals are examined under a
microscope, and a suitable single crystal, typically 0.1-0.3 mm in size with well-defined faces
and no visible defects, is selected for analysis.[10]

Data Collection

The selected crystal is mounted on a goniometer head and placed in a single-crystal X-ray
diffractometer.[3] The crystal is then irradiated with a monochromatic X-ray beam. As the
crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal, producing
a diffraction pattern of spots.[2][7] The intensities and positions of these diffracted beams are
recorded by a detector.[7] A complete dataset is collected by rotating the crystal through a
range of angles to capture as many unique reflections as possible.[11]

Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell dimensions and the space
group of the crystal. The intensities of the reflections are corrected for various experimental
factors. The "phase problem," which arises from the loss of phase information during the
measurement of diffraction intensities, is then solved using computational methods such as
Patterson or direct methods.[4]

Structure Refinement

Once an initial model of the crystal structure is obtained, it is refined against the experimental
data.[12] This process involves adjusting the atomic coordinates, thermal parameters, and
other structural parameters to achieve the best possible agreement between the calculated and
observed diffraction patterns.[12] The quality of the final refined structure is assessed using
various crystallographic indicators.
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Visualization of Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of
barium bromide using single-crystal X-ray diffraction.
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Experimental workflow for BaBr:z crystal structure determination.
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Conclusion

The crystal structure of barium bromide, determined by X-ray crystallography, is well-
characterized as an orthorhombic system with the Pnma space group, adopting a cotunnite-
type structure. The detailed knowledge of its atomic arrangement, including coordination
numbers and bond lengths, provides a solid foundation for understanding its properties and for
its potential use in advanced materials and chemical synthesis. The experimental protocol
outlined in this guide highlights the meticulous process required to elucidate such atomic-scale
information, which is a cornerstone of modern chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. youtube.com [youtube.com]

. Creative-biostructure.com [creative-biostructure.com]

. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
. academic.oup.com [academic.oup.com]

. User Guide - Data Collection and Processing [smb.slac.stanford.edu]

. crystallography.fr [crystallography.fr]

. X-ray crystallography - Wikipedia [en.wikipedia.org]

. X-ray Crystallography - Creative BioMart [creativebiomart.net]

°
(o] [00] ~ » ol EEN w N =

. chem.libretexts.org [chem.libretexts.org]
e 10. fiveable.me [fiveable.me]

e 11. Data Collection for Crystallographic Structure Determination - PMC
[pmc.ncbi.nlm.nih.gov]

e 12. books.rsc.org [books.rsc.org]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of
Barium Bromide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b227244?utm_src=pdf-body
https://www.benchchem.com/product/b227244?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=tPIPEl6SjUQ
https://www.creative-biostructure.com/resource-single-crystal-x-ray-diffraction-overview.htm
https://chemtl.york.ac.uk/instrumentation/xrd
https://academic.oup.com/book/371/chapter/135172626
https://smb.slac.stanford.edu/users_guide/manual/Data_collection_processing.html
https://www.crystallography.fr/mathcryst/pdf/bulgaria2013/Shivachev_Refinement_Strategies.pdf
https://en.wikipedia.org/wiki/X-ray_crystallography
https://www.creativebiomart.net/resource/principle-protocol-x-ray-crystallography-393.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Diffraction_Scattering_Techniques/X-ray_Crystallography
https://fiveable.me/crystallography/unit-6/single-crystal-x-ray-diffraction/study-guide/xhS3bxblaTXpPEFI
https://pmc.ncbi.nlm.nih.gov/articles/PMC7670882/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7670882/
https://books.rsc.org/books/monograph/705/chapter/273745/Refining-X-ray-Crystal-Structures
https://www.benchchem.com/product/b227244#barium-bromide-crystal-structure-and-space-group
https://www.benchchem.com/product/b227244#barium-bromide-crystal-structure-and-space-group
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b227244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b227244#barium-bromide-crystal-structure-and-
space-group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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